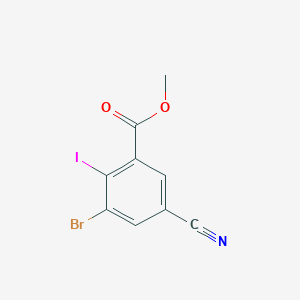

Methyl 3-bromo-5-cyano-2-iodobenzoate

Description

Methyl 3-bromo-5-cyano-2-iodobenzoate is a polyhalogenated aromatic ester with a complex substitution pattern. This compound features bromine, iodine, and cyano functional groups at positions 3, 2, and 5, respectively, on the benzene ring, attached to a methyl ester moiety. Such multi-substituted benzoates are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogen and cyano groups influence reactivity, stability, and binding properties .

For example, methyl 3-bromo-2-fluoro-5-iodobenzoate (CAS 2384796-16-9) shares a similar halogenated backbone but replaces the cyano group with fluorine, altering electronic and steric properties .

Properties

IUPAC Name |

methyl 3-bromo-5-cyano-2-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrINO2/c1-14-9(13)6-2-5(4-12)3-7(10)8(6)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMKQUZAKVSCBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)C#N)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-cyano-2-iodobenzoate can be synthesized through a multi-step process involving the bromination, iodination, and cyanation of benzoic acid derivatives. One common method involves the following steps:

Bromination: Starting with methyl benzoate, bromination is carried out using bromine in the presence of a catalyst such as iron(III) bromide.

Iodination: The brominated product is then subjected to iodination using iodine and a suitable oxidizing agent like hydrogen peroxide.

Cyanation: Finally, the iodinated compound undergoes cyanation using a cyanide source such as copper(I) cyanide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-cyano-2-iodobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The cyano group can be reduced to an amine or other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Reduction Reactions: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed for reduction.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.

Coupling Products: Biaryl compounds and other complex structures can be synthesized.

Reduction Products: Amines and other reduced derivatives are common products.

Scientific Research Applications

Scientific Research Applications

-

Pharmaceutical Development

- Methyl 3-bromo-5-cyano-2-iodobenzoate has shown promise as a precursor for the development of new antibacterial and anticancer agents. Its structural components allow it to interact with biological systems effectively, potentially leading to the discovery of novel therapeutic compounds.

- The compound's ability to inhibit specific enzymes or receptors has been a focal point in ongoing research aimed at understanding its pharmacological potential .

-

Material Science

- In material science, this compound may serve as an intermediate in the synthesis of advanced materials. Its unique properties can be utilized in creating materials with specific functionalities, such as enhanced electrical or thermal conductivity.

-

Biological Activity

- Studies have indicated that this compound possesses significant biological activity. It has been evaluated for its effects on various biological targets, demonstrating potential anti-inflammatory and analgesic properties . The compound's interactions at the molecular level are being explored to elucidate mechanisms of action that could lead to therapeutic applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the anticancer properties of this compound. The compound was tested against several cancer cell lines, where it exhibited dose-dependent cytotoxicity. The results suggested that the compound induces apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Study 2: Antibacterial Properties

Another research effort focused on the antibacterial effects of this compound against common pathogens. The findings revealed that this compound demonstrated significant inhibition of bacterial growth, suggesting its potential use as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-cyano-2-iodobenzoate depends on its specific application. In coupling reactions, it acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps facilitated by palladium catalysts. The cyano group can interact with various molecular targets, influencing biological pathways and activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variants

The positional arrangement of substituents significantly impacts reactivity. For instance:

- Methyl 5-bromo-2-cyanobenzoate (CAS 453566-15-9) shares bromine and cyano groups but lacks iodine at position 2. Its similarity score (0.90) suggests comparable electronic effects but reduced steric hindrance compared to the target compound .

- Methyl 3-bromo-5-cyanobenzoate (CAS 1031927-03-3) has bromine and cyano groups at positions 3 and 5, respectively, but lacks iodine.

Halogen Replacement and Functional Group Effects

- Ethyl 3-bromo-4-methylbenzoate (CAS 956218-04-5): Substitution of iodine with a methyl group and ethyl ester alters solubility and steric bulk, reducing halogen-directed reactivity .

Physical and Chemical Properties

While direct data for methyl 3-bromo-5-cyano-2-iodobenzoate is sparse, methyl esters generally exhibit moderate volatility and solubility in organic solvents. For example:

- Methyl salicylate (from VOC studies) has a vapor pressure of ~0.1 mmHg at 25°C, suggesting similar esters may have low volatility .

- Methyl esters with halogen substituents (e.g., bromo or iodo) typically have higher molecular weights and melting points due to increased van der Waals interactions .

Key Comparative Data Table

Biological Activity

Methyl 3-bromo-5-cyano-2-iodobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and efficacy in various biological assays.

Chemical Structure and Properties

This compound has the following structural formula:

Key Properties:

- Molecular Weight: 340.94 g/mol

- CAS Number: 188813-07-2

- Functional Groups: Bromine, iodine, cyano, and ester groups contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves halogenation and nucleophilic substitution reactions. The compound can be derived from simpler benzoic acid derivatives through methods such as palladium-catalyzed cross-coupling reactions, which are efficient in forming C–N bonds essential for generating biologically active compounds .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoates can inhibit the growth of various bacterial strains. The presence of bromine and iodine in the structure enhances their antimicrobial efficacy by disrupting microbial cell membranes .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Compounds with similar structures have been evaluated for their tyrosinase inhibitory activities. In vitro assays demonstrated that certain analogs could significantly inhibit tyrosinase with IC50 values indicating strong potential as skin-whitening agents .

Table 1: Tyrosinase Inhibition Potency of Analog Compounds

Cytotoxicity Studies

Cytotoxic effects of this compound have been assessed using various cancer cell lines. Preliminary results suggest that while some derivatives exhibit low cytotoxicity at therapeutic concentrations, others may induce significant cell death depending on their structural modifications .

Table 2: Cytotoxicity of Selected Compounds in Cancer Cell Lines

| Compound | Cell Line | Viability (%) at 20 µM | Reference |

|---|---|---|---|

| Methyl 3-bromo... | B16F10 (Melanoma) | >80 | |

| Analog 2 | B16F10 | <50 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. For instance, the cyano group may facilitate electron-withdrawing effects that enhance binding affinity to target sites, while the halogen atoms may participate in hydrogen bonding or Van der Waals interactions with biomolecules .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various bromo-substituted benzoates against Staphylococcus aureus and E. coli. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

- Tyrosinase Inhibition : In a comparative study of tyrosinase inhibitors, this compound was found to be more effective than kojic acid in reducing melanin production in B16F10 cells, indicating its potential use in cosmetic formulations targeting hyperpigmentation .

Q & A

Q. What are the optimal synthetic routes for Methyl 3-bromo-5-cyano-2-iodobenzoate, and how can reaction conditions be optimized?

Methodological Answer:

- Stepwise synthesis : Start with 3-bromo-5-iodobenzoic acid (precursor to Methyl 3-bromo-5-iodobenzoate via esterification ). Introduce the cyano group via nucleophilic substitution or Pd-catalyzed cyanation.

- Catalytic systems : Use CuCN or Pd(PPh₃)₄ for cyanation under inert conditions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.

- Yield improvement : Monitor reaction progress via TLC; optimize temperature (80–120°C) and stoichiometry (1:1.2 ratio of iodide to cyanide source).

Q. What purification techniques are most effective for isolating this compound?

Methodological Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate halogenated byproducts.

- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal formation.

- Purity validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and melting point analysis (compare to literature values ).

Q. How should researchers characterize this compound to confirm its structure?

Methodological Answer:

- Spectroscopic techniques :

- ¹H/¹³C NMR : Identify ester methyl (δ ~3.9 ppm), aromatic protons (δ 7.5–8.5 ppm), and cyano carbon (δ ~115 ppm).

- IR spectroscopy : Confirm ester C=O (1720 cm⁻¹) and C≡N (2240 cm⁻¹) stretches.

- Mass spectrometry : ESI-MS to observe [M+H]⁺ peak (exact mass depends on isotopic Br/I distribution).

Q. What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Light sensitivity : Store in amber vials under nitrogen at –20°C to prevent iodobenzene bond cleavage .

- Oxidation prevention : Add stabilizers (e.g., BHT) and avoid contact with strong oxidizers (e.g., peroxides).

Advanced Research Questions

Q. How does the regioselectivity of cross-coupling reactions involving this compound vary under different catalytic conditions?

Methodological Answer:

- Heck vs. Sonogashira coupling :

- Heck : Pd(OAc)₂ with P(t-Bu)₃ favors coupling at the iodine site due to lower bond dissociation energy .

- Sonogashira : Use CuI and PdCl₂(PPh₃)₂ to couple alkynes selectively at the bromine position.

- Competing reactivity : Steric hindrance from the cyano group may suppress reactions at the 5-position. Validate via X-ray crystallography or NOE NMR.

Q. How does the compound’s stability under thermal or photolytic conditions impact its utility in multi-step syntheses?

Methodological Answer:

- Thermal degradation : Conduct TGA/DSC to identify decomposition thresholds (>150°C likely).

- Photolytic sensitivity : UV-Vis irradiation studies (λ = 254 nm) show iodine dissociation; use protective light filters during reactions .

Q. What role does this compound play in synthesizing thromboxane receptor antagonists or other pharmaceuticals?

Methodological Answer:

- Intermediate utility : Serve as a building block for introducing halogenated aryl groups in thromboxane antagonists via Heck cross-coupling .

- Pharmacophore modification : The cyano group enhances binding affinity to hydrophobic enzyme pockets.

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

Methodological Answer:

- Controlled variable analysis : Replicate experiments with strict control of moisture, oxygen, and catalyst purity.

- DFT calculations : Model transition states to predict regioselectivity discrepancies (e.g., solvent effects on Pd coordination).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.